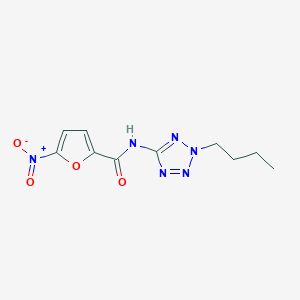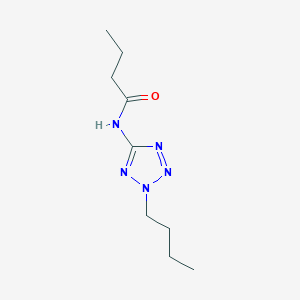![molecular formula C22H22FN3OS B251233 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide, commonly known as "Compound X," is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
Compound X exerts its therapeutic effects by selectively binding to and inhibiting the activity of certain enzymes or receptors in the body. For example, in oncology, Compound X inhibits the activity of certain proteins involved in cell division and proliferation, leading to the death of cancer cells. In neurology and psychiatry, Compound X binds to and modulates the activity of certain neurotransmitter receptors in the brain, leading to changes in neuronal signaling and behavior.
Biochemical and Physiological Effects
Compound X has been shown to have a wide range of biochemical and physiological effects in various animal models and cell cultures. These effects include changes in gene expression, protein activity, and cellular signaling pathways. In oncology, Compound X has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and enhance the immune response against tumors. In neurology and psychiatry, Compound X has been shown to modulate the activity of neurotransmitter receptors such as serotonin and dopamine, leading to changes in mood, anxiety, and cognition.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. However, Compound X also has some limitations, including its relatively short half-life in vivo, potential toxicity at high doses, and limited availability and cost.
未来方向
There are several future directions for research on Compound X, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Evaluation of the pharmacokinetics and pharmacodynamics of Compound X in vivo.
3. Identification of new therapeutic targets and indications for Compound X.
4. Development of new formulations and delivery methods to improve bioavailability and reduce toxicity.
5. Investigation of potential drug-drug interactions and safety concerns.
6. Clinical trials to evaluate the efficacy and safety of Compound X in humans.
Conclusion
Compound X is a promising synthetic molecule with potential therapeutic applications in various fields of medicine. Its unique chemical structure and mechanism of action make it a valuable tool for studying cellular signaling pathways and developing new treatments for cancer, neurodegenerative diseases, and psychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of Compound X and to evaluate its safety and efficacy in humans.
合成方法
Compound X is synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 4-(2-fluorobenzyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-nitrophenylboronic acid in the presence of a palladium catalyst to yield Compound X.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, Compound X has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neurology, Compound X has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, Compound X has been shown to have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and depression.
属性
分子式 |
C22H22FN3OS |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H22FN3OS/c23-20-5-2-1-4-17(20)16-25-11-13-26(14-12-25)19-9-7-18(8-10-19)24-22(27)21-6-3-15-28-21/h1-10,15H,11-14,16H2,(H,24,27) |
InChI 键 |
DOTVPTVJQWAJJM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)


![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)